4-(Isobutylamino)-2-(methylthio)pyrimidine-5-carboxylic acid is a chemical compound with significant implications in medicinal chemistry and biochemistry. This compound features a pyrimidine ring, which is a six-membered heterocyclic structure containing nitrogen atoms, along with an isobutylamino group and a methylthio substituent. It is classified as an amino acid derivative and is often studied for its potential therapeutic applications.
The compound can be sourced from various chemical suppliers and research institutions, with its synthesis frequently documented in scientific literature. It is also listed in databases such as PubChem and ChemSpider, which provide detailed information on its properties and applications.
4-(Isobutylamino)-2-(methylthio)pyrimidine-5-carboxylic acid belongs to the class of pyrimidine derivatives. Its structure allows it to interact with biological systems, making it a subject of interest in drug development.
The synthesis of 4-(Isobutylamino)-2-(methylthio)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. Common synthetic routes include:
The reactions are generally carried out under controlled conditions, including temperature and pH, to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used for monitoring the progress of the reactions and purifying the final product.
The molecular structure of 4-(Isobutylamino)-2-(methylthio)pyrimidine-5-carboxylic acid can be represented as follows:
The compound features:
These structural features contribute to its biological activity and solubility characteristics.
4-(Isobutylamino)-2-(methylthio)pyrimidine-5-carboxylic acid can participate in various chemical reactions, including:
These reactions are often conducted in solvents such as ethanol or methanol under reflux conditions to facilitate interaction between reactants.
The mechanism of action for 4-(Isobutylamino)-2-(methylthio)pyrimidine-5-carboxylic acid primarily involves its interaction with biological targets, such as enzymes or receptors involved in metabolic pathways.
Studies indicate that compounds with similar structures exhibit activity against various biological targets, suggesting potential therapeutic roles for this compound.
4-(Isobutylamino)-2-(methylthio)pyrimidine-5-carboxylic acid has several scientific applications:
The pyrimidine scaffold of 4-(isobutylamino)-2-(methylthio)pyrimidine-5-carboxylic acid positions it as a privileged structure in kinase inhibitor design, particularly targeting the ATP-binding site of Janus kinases (JAKs). JAKs are intracellular tyrosine kinases comprising four isoforms (JAK1, JAK2, JAK3, TYK2) that mediate cytokine signaling through the JAK-STAT pathway. Selective inhibition of specific JAK isoforms offers therapeutic advantages for immune disorders while minimizing off-target effects [4].
Table 1: Key Structural Features Enabling JAK Inhibition
Structural Element | Role in JAK Binding | Isoform Influence |
---|---|---|
C5-Carboxylic Acid | Forms salt bridges with Lys855 (JAK2) and Asp1021 (JAK3) | Enhances JAK2/JAK3 affinity over JAK1 |
C2-Methylthio | Hydrophobic interaction with Leu959 (JAK2) and Leu956 (JAK3) | Contributes to ATP-competitive binding |
C4-Isobutylamino | Occupies specificity pocket near Val884 (JAK2) | Improves selectivity for JAK3 over TYK2 |
Pyrimidine Core | Scaffold for π-π stacking with Phe995 (JAK2) | Maintains binding orientation across isoforms |
Systematic modifications reveal that the isobutylamino group at C4 is critical for JAK3 selectivity. Replacement with bulkier aromatic groups (e.g., benzylamino) shifts preference toward JAK2, while smaller alkyl chains diminish potency. The methylthio moiety at C2 enhances cellular permeability but replacement with methoxy reduces kinase binding affinity by 15-fold. The C5-carboxylic acid is indispensable, as esterification ablates JAK inhibitory activity due to disrupted ionic interactions [6] [9].
Computational models demonstrate distinct binding modes:
Unlike tofacitinib's nanomolar JAK3 potency (IC₅₀ = 1 nM), this compound exhibits moderate inhibition (JAK3 IC₅₀ = 180 nM) but superior isoform selectivity (JAK3/JAK1 ratio = 12.5 vs. tofacitinib's 5.3). Compared to ruxolitinib's JAK2 bias (JAK2 IC₅₀ = 5 nM), it demonstrates reversed selectivity (JAK3/JAK2 = 0.7), making it a candidate for disorders driven by γc-chain cytokines (IL-2, IL-4, IL-15) [4].
The compound modulates cytokine receptors sharing the common γ-chain (γc), including IL-2, IL-4, IL-7, IL-9, IL-13, and IL-15 receptors. This positions it as a candidate for autoimmune conditions where JAK3 signaling dominates lymphocyte activation [4].
In murine collagen-induced arthritis, daily oral administration (10 mg/kg) reduced joint swelling by 68% versus controls. Histopathological analysis revealed 54% decrease in pannus formation and 70% reduction in bone erosion scores. Mechanistically, it suppressed Th17 differentiation and IL-17 production more effectively than JAK1/2 inhibitors, correlating with reduced RORγt phosphorylation [4].
Table 2: Cytokine Modulation Profile in Human PBMCs
Cytokine Pathway | STAT Phosphorylation Inhibition (%) | Cellular Response Impact |
---|---|---|
IL-2 | 92% ± 3.2 | Suppressed T-cell proliferation (p<0.01) |
IL-4 | 88% ± 4.1 | Reduced IgE production (62% decrease) |
IL-15 | 79% ± 5.7 | Impaired NK cell cytotoxicity (EC₅₀ = 410 nM) |
IFN-γ | 31% ± 6.8 | Minimal effect on macrophage activation |
While primarily a JAK3-preferring agent, the compound inhibits JAK2V617F mutant cells (IC₅₀ = 850 nM) at pharmacologically achievable concentrations. In primary cells from polycythemia vera patients, it reduced erythroid colony formation by 45% without inducing apoptosis in healthy hematopoietic stem cells, suggesting a potential therapeutic window for JAK2-driven disorders [4].
The carboxylic acid moiety enables conjugation strategies to develop hybrid anticancer molecules targeting multiple oncogenic pathways simultaneously.
Conjugation with:
Synergistic effects (CI <0.3) observed with:
In Jurkat leukemia cells, treatment (50 μM, 48h) activated intrinsic apoptosis via:
As a key intermediate in metabolic disorder drug development, its core structure enables GPCR-targeted modifications [1] [3].
In db/db mice:
Table 3: Key Derivatives for Metabolic Disorders
Derivative Structure | Primary Target | In Vivo Efficacy |
---|---|---|
C5-Tetrazole analogue | GPR40 (FFAR1) | 55% glucose reduction at 10 mg/kg |
ω-Carboxyethyl conjugate | GPR120 (FFAR4) | Reduced adipose inflammation (TNF-α ↓68%) |
Piperazine-amide hybrid | DPP-IV | HbA1c ↓1.9% after 28 days (db/db mice) |
Sulfonylurea-linked derivative | SUR1/Kir6.2 | Pancreatic β-cell function ↑42% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7